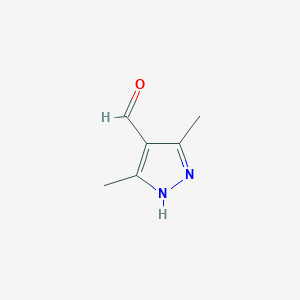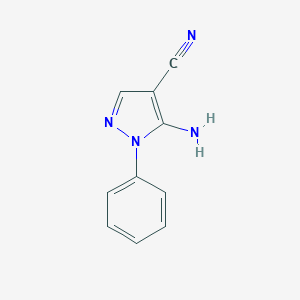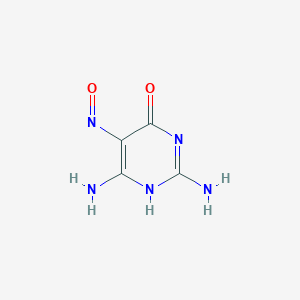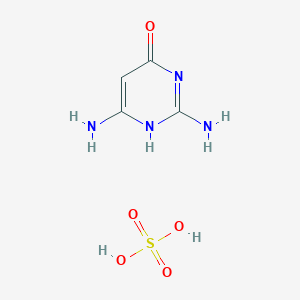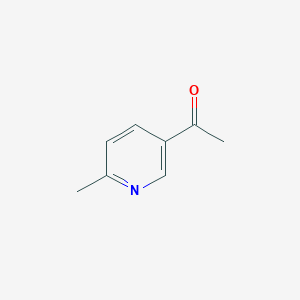
5-Acetyl-2-methylpyridine
概要
説明
5-Acetyl-2-methylpyridine is an organic compound with the molecular formula C₈H₉NO . It is a derivative of pyridine, characterized by the presence of an acetyl group at the 5-position and a methyl group at the 2-position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: 5-Acetyl-2-methylpyridine can be synthesized through several methods. One common approach involves the acetylation of 2-methylpyridine using acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions .
Industrial Production Methods: In an industrial setting, this compound is often produced from coal tar. The process involves the isolation of picoline, which is then treated with lithium and reacted with acetic anhydride to acetylate the 2-picolyl lithium .
Types of Reactions:
Reduction: The compound can be reduced to form 2-methyl-5-ethylpyridine under specific conditions.
Substitution: It can participate in substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride or lithium diisopropylamide in an aprotic solvent.
Major Products Formed:
Oxidation: Pyridine-2,5-dicarboxylic acid.
Reduction: 2-Methyl-5-ethylpyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学的研究の応用
5-Acetyl-2-methylpyridine has a wide range of applications in scientific research:
Chemistry: It serves as a ligand in Suzuki coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: The compound is used in the production of various fine chemicals and as a precursor in the synthesis of other pyridine derivatives.
作用機序
The mechanism of action of 5-Acetyl-2-methylpyridine largely depends on its application. As a ligand in Suzuki coupling reactions, it coordinates with palladium catalysts to facilitate the cross-coupling of aryl halides with boronic acids. In medicinal chemistry, its mechanism involves the inhibition of specific enzymes or receptors, depending on the drug it is used to synthesize .
類似化合物との比較
2-Methylpyridine (2-Picoline): A precursor in the synthesis of 5-Acetyl-2-methylpyridine, used in the production of vinylpyridine and agrichemicals.
3-Acetyl-2,4,6-trimethylpyridine: Another acetylated pyridine derivative with different substitution patterns.
2-Acetyl-4-methylpyridine: Similar in structure but with the acetyl group at the 2-position and a methyl group at the 4-position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to act as a ligand in Suzuki coupling reactions and its role as an intermediate in drug synthesis highlight its versatility and importance in various fields of research and industry .
特性
IUPAC Name |
1-(6-methylpyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-3-4-8(5-9-6)7(2)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRYOKQFLBSILA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067970 | |
| Record name | Ethanone, 1-(6-methyl-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36357-38-7 | |
| Record name | 1-(6-Methyl-3-pyridinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36357-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetyl-6-methylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036357387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Acetyl-2-methylpyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27972 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(6-methyl-3-pyridinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-(6-methyl-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(6-methylpyridin-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.163 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-ACETYL-6-METHYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H4J36GB7B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-acetyl-2-methylpyridine in the context of the presented research?
A1: The research paper [] investigates the antibacterial activity of VOCs produced by certain bacteria. this compound was identified as one of the major VOCs produced by Bacillus sp. BO53. This bacterium exhibited inhibitory effects against the growth of Pseudomonas aeruginosa and reduced the growth of methicillin-resistant Staphylococcus aureus and Acinetobacter baumanni []. While the specific role of this compound in this antibacterial activity wasn't individually investigated, its presence as a major VOC suggests it could contribute to the observed effects.
Q2: Are there other studies investigating the antibacterial activity of this compound?
A2: The research paper states: "This is the first report which describes the antibacterial activity of VOCs emitted by octocoral-associated bacteria" []. Therefore, based on the provided information, the specific antibacterial activity of this compound, isolated from this source, has not been extensively studied. Further research is needed to understand its individual role and potential as an antibacterial agent.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
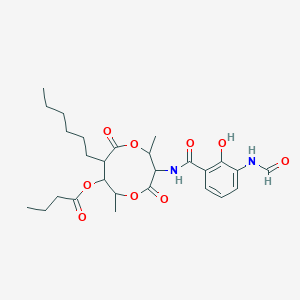
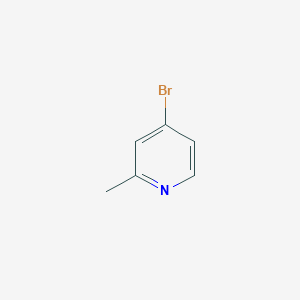

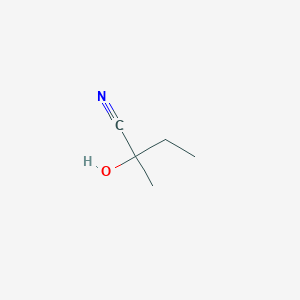
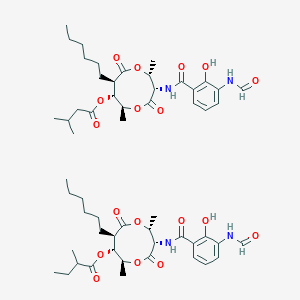



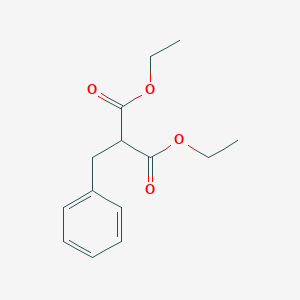
![16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one](/img/structure/B16444.png)
